molecular formula C11H15NO2 B14833947 (2-Cyclopropoxy-6-methoxyphenyl)methanamine

(2-Cyclopropoxy-6-methoxyphenyl)methanamine

Katalognummer: B14833947
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: HBNNKJQJPPDBEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyclopropoxy-6-methoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO2 It is characterized by a cyclopropoxy group and a methoxy group attached to a phenyl ring, with a methanamine group as a substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-6-methoxyphenyl)methanamine typically involves the reaction of 2-cyclopropoxy-6-methoxybenzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require mild heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyclopropoxy-6-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oximes, while reduction typically produces amine derivatives. Substitution reactions can result in various substituted phenylmethanamines.

Wissenschaftliche Forschungsanwendungen

(2-Cyclopropoxy-6-methoxyphenyl)methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Cyclopropoxy-6-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Cyclopropoxy-6-methoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

(2-cyclopropyloxy-6-methoxyphenyl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-10-3-2-4-11(9(10)7-12)14-8-5-6-8/h2-4,8H,5-7,12H2,1H3

InChI-Schlüssel

HBNNKJQJPPDBEM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC2CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.